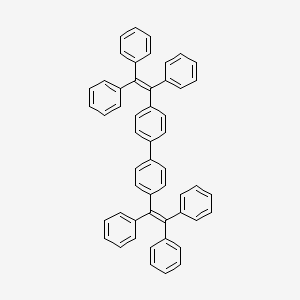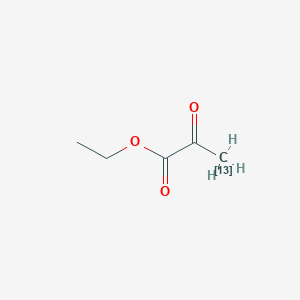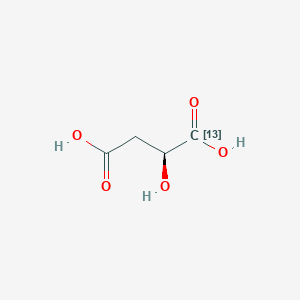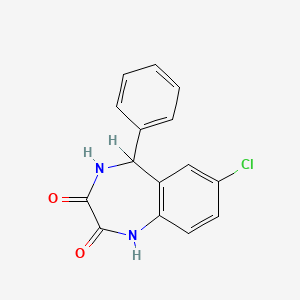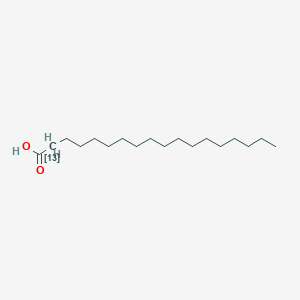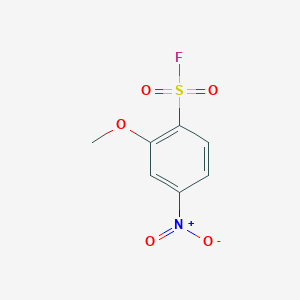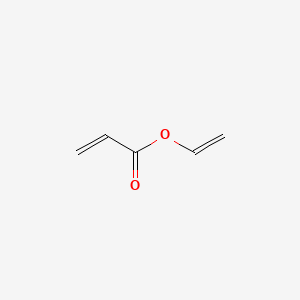
2-Amino-4-phenylbutanoic acid hydrochloride
Vue d'ensemble
Description
2-Amino-4-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a white to off-white solid that is soluble in water and alcohols. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is also referred to as a derivative of gamma-aminobutyric acid (GABA), which is a neurotransmitter in the central nervous system .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-4-phenylbutanoic acid hydrochloride, also known as Phenibut, is the GABA (gamma-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . It has anxiolytic and nootropic (cognition enhancing) effects . It is suggested that Phenibut can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .
Biochemical Pathways
Phenibut’s action on the GABA receptor can lead to a decrease in the excitability of nerve cells, leading to sedative and anxiolytic effects . Some studies report antineoplastic properties of Phenibut, showing that it can promote growth arrest and apoptosis of cancer cells .
Pharmacokinetics
The pharmacokinetics of Phenibut indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is soluble in DMSO and methanol .
Result of Action
The molecular and cellular effects of Phenibut’s action include relieving inflammation , acting as a chemical chaperone , and potentially promoting growth arrest and apoptosis of cancer cells . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . It is recommended to store the compound in a sealed container in a dry environment at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenylbutanoic acid hydrochloride typically involves the reaction of 4-phenyl-2-pyrrolidone with diethyl malonate and benzaldehyde. The reaction is carried out in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield 2-amino-4-phenylbutanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with GABA receptors.
Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders.
Comparaison Avec Des Composés Similaires
Baclofen: Another GABA analog used as a muscle relaxant.
Gamma-hydroxybutyrate (GHB): A GABA analog with sedative and anesthetic properties.
Phenylbutyric acid: A compound with similar structural features but different pharmacological properties.
Uniqueness: 2-Amino-4-phenylbutanoic acid hydrochloride is unique in its specific interaction with GABA receptors and its potential therapeutic applications in treating neurological disorders. Its structural similarity to GABA allows it to effectively modulate neurotransmitter activity, making it a valuable compound in both research and clinical settings .
Propriétés
IUPAC Name |
2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


